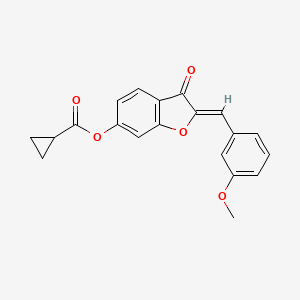
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C20H16O5 and its molecular weight is 336.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H16O6
- Molecular Weight : 336.33 g/mol
This compound features a benzofuran moiety linked to a methoxybenzylidene group, contributing to its unique chemical properties that may influence its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms, including:
- Inhibition of Cell Proliferation : Many derivatives of benzofuran have shown the ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest.
- Antioxidant Activity : Compounds with methoxy groups are known to possess antioxidant properties that can protect cells from oxidative stress, which is a contributing factor in cancer progression.
- Targeting Specific Molecular Pathways : The interaction of such compounds with specific receptors or enzymes can lead to altered signaling pathways that inhibit tumor growth.
Cytotoxicity Studies
A series of studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 8.88 | |
| MCF7 (Breast) | 10.5 | |
| A549 (Lung) | 12.0 | |
| Chang Liver Cells | >50 |
The selectivity index (SI), which compares the IC50 values for normal versus tumor cells, indicates that this compound exhibits higher toxicity towards cancer cells while being less harmful to normal cells.
Case Studies
- HeLa Cell Line Study : In a comparative study involving HeLa cells, this compound demonstrated a significant reduction in cell viability at low micromolar concentrations. This suggests a promising therapeutic potential against cervical cancer.
- Comparative Analysis with Sorafenib : In studies comparing this compound with Sorafenib, a well-known anticancer drug, it was found that the new compound exhibited a higher selectivity index and greater efficacy against HeLa cells, indicating its potential as a more effective treatment option.
特性
IUPAC Name |
[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-23-14-4-2-3-12(9-14)10-18-19(21)16-8-7-15(11-17(16)25-18)24-20(22)13-5-6-13/h2-4,7-11,13H,5-6H2,1H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBBSYNJBADOW-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














